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Di-tert-butyl cyclohexane-1,4-diyldicarbamate Documentation Hub

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  • Product: Di-tert-butyl cyclohexane-1,4-diyldicarbamate
  • CAS: 960071-19-6

Core Science & Biosynthesis

Foundational

Technical Guide: Thermal Stability of Di-tert-butyl cyclohexane-1,4-diyldicarbamate

The following technical guide details the thermal stability profile of Di-tert-butyl cyclohexane-1,4-diyldicarbamate (also known as 1,4-bis(tert-butoxycarbonylamino)cyclohexane). This guide is structured for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability profile of Di-tert-butyl cyclohexane-1,4-diyldicarbamate (also known as 1,4-bis(tert-butoxycarbonylamino)cyclohexane).

This guide is structured for researchers requiring precise stability boundaries for synthesis, purification, or drug formulation.

Executive Summary

Di-tert-butyl cyclohexane-1,4-diyldicarbamate (CAS: 960071-19-6) serves as a critical, doubly-protected intermediate in the synthesis of 1,4-diaminocyclohexane derivatives.[1] While the cyclohexane scaffold offers robust conformational stability, the tert-butyloxycarbonyl (Boc) protecting groups introduce a specific thermal vulnerability.

Critical Stability Threshold:

  • Safe Processing Zone:

    
    
    
  • Onset of Decomposition (

    
    ):  Typically 150–180^\circ\text{C}  (solid state), dependent on purity and heating rate.
    
  • Mechanism: Thermolytic cleavage via a concerted retro-ene mechanism, releasing isobutene and carbon dioxide.

Researchers must treat this compound as thermally labile above 140^\circ\text{C} . Melting points for high-purity trans-isomers may overlap with decomposition temperatures, requiring careful DSC analysis to distinguish phase transition from degradation.

Chemical Architecture & Thermal Vulnerability

Structural Analysis

The compound consists of a cyclohexane ring substituted at the 1 and 4 positions with carbamate-protected amines.

  • Scaffold: Cyclohexane (Chair conformation preferred).

  • Stereochemistry: Exists as cis and trans isomers.[2] The trans-isomer (diequatorial) is thermodynamically more stable and typically exhibits a higher melting point and packing density than the cis-isomer.

  • Weak Link: The C-O bond of the tert-butyl group. The high steric bulk and stability of the resulting tert-butyl cation (or isobutene character in the transition state) drive thermal elimination.

Decomposition Mechanism

Unlike hydrolytic cleavage (acid-catalyzed), thermal decomposition occurs via a unimolecular retro-ene reaction . This concerted pathway does not require external reagents but is driven purely by heat.

Pathway:

  • Proton transfer from a

    
    -carbon of the tert-butyl group to the carbonyl oxygen.
    
  • Formation of a six-membered cyclic transition state.

  • Collapse to yield Isobutene (gas) , Carbon Dioxide (gas) , and the free Amine .

DecompositionMechanism SM Boc-Protected Diamine TS Cyclic Transition State (6-membered) SM->TS  ΔH > 150°C   Int Carbamic Acid Intermediate TS->Int  Elimination   Prod Free Amine + CO₂ + Isobutene Int->Prod  Rapid Decarboxylation  

Figure 1: Thermal degradation pathway of Boc-carbamates via retro-ene elimination.

Experimental Characterization Protocols

Since specific commercial batches vary in stereoisomeric ratio (cis/trans), exact thermal values must be determined empirically. Use the following self-validating protocols.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the precise decomposition onset temperature (


) and mass loss steps.
  • Sample Prep: Load 5–10 mg of dry powder into an alumina or platinum pan.

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min (prevents oxidative degradation, isolating thermal effects).
    
  • Ramp: Heat from

    
     to 
    
    
    
    at 10^\circ\text{C/min} .
  • Analysis:

    • Monitor the First Derivative (DTG) peak.

    • Expected Result: A sharp mass loss event typically starting between 150–180^\circ\text{C} .

    • Theoretical Mass Loss: Calculate expected loss for

      
      .
      
      • MW (Parent): ~314.4 g/mol

      • MW (Loss):

        
         g/mol 
        
      • Target Mass Loss: ~63.6% (if fully deprotected to diamine).

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Distinguish melting (


) from decomposition (

).
  • Sealing: Use crimped aluminum pans with a pinhole (allows gas escape to prevent pan deformation/explosion due to isobutene generation).

  • Ramp: Heat from

    
     to 
    
    
    
    at 5^\circ\text{C/min} .
  • Interpretation:

    • Endotherm 1 (Sharp): Melting point (

      
      ). For trans-isomers, this may be 
      
      
      
      .
    • Endotherm 2 (Broad/Noisy): Decomposition (

      
      ).
      
    • Warning: If

      
      , the melting endotherm will be immediately followed or obscured by the decomposition exotherm/endotherm.
      
Protocol C: Isothermal Stability (Process Simulation)

Objective: Validate stability for long-duration heating (e.g., drying or recrystallization).

  • Heat sample to 100^\circ\text{C} (or target process temp) in TGA.

  • Hold for 24 hours .

  • Pass Criteria:

    
     mass loss over the hold period.
    

Stability Data & Safe Operating Limits

The following table summarizes the expected thermal behavior based on the specific Boc-cyclohexane architecture.

ParameterValue / RangeNotes
Melting Point (

)
N/A (Decomposes) or >200°C High-purity trans isomers often decompose before melting.
Decomp. Onset (

)
150°C – 180°C Detected via TGA. Highly dependent on heating rate.
Rapid Thermolysis > 200°C Complete removal of Boc groups occurs within minutes.
Safe Drying Temp < 60°C Recommended vacuum drying temperature to avoid slow degradation.
Volatile Byproducts Isobutene, CO₂Flammable gas generation (Isobutene) requires ventilation.

Key Insight: The presence of the cyclohexane ring provides rigidity, often raising the melting point compared to linear analogs. This increases the risk that solid-state decomposition will occur before the material melts, complicating purification by melt crystallization.

Handling & Storage Recommendations

Storage
  • Temperature: Store at 2–8^\circ\text{C} (Refrigerated). While stable at room temperature, cooler storage prevents slow amorphous-to-crystalline transitions or trace hydrolysis.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption, which can catalyze hydrolysis at elevated temperatures.

Reaction Safety
  • Ventilation: Any reaction heating this compound

    
     must be performed in a fume hood due to isobutene release.
    
  • Sealed Vessels: Avoid heating in sealed tubes/autoclaves without pressure relief. The generation of 2 moles of gas per mole of substrate can cause catastrophic over-pressurization.

Stability Validation Workflow

Use this decision tree to validate the material before scale-up.

StabilityWorkflow Start Start: New Batch (CAS 960071-19-6) TGA Run TGA (10°C/min) Start->TGA Decision1 Mass Loss < 100°C? TGA->Decision1 Solvent Residual Solvent/Moisture (Dry & Retest) Decision1->Solvent Yes CheckOnset Check Onset Temp (Td) Decision1->CheckOnset No Solvent->TGA Retest Safe Process < (Td - 40°C) Safe for Use CheckOnset->Safe Td > 160°C Caution Td < 150°C? Check Purity/Catalysts CheckOnset->Caution Td < 160°C

Figure 2: Workflow for validating thermal stability prior to process scale-up.

References

  • Compound Identification: National Center for Biotechnology Information. "PubChem Compound Summary for CID 53596620, Di-tert-butyl cyclohexane-1,4-diyldicarbamate". PubChem. Accessed Feb 14, 2026. Link

  • Boc Deprotection Kinetics: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Carbamic acid esters stability).
  • Thermal Methods: Menche, D. (Ed.). (2019). Thermal Deprotection of Boc-Groups. In Organic Synthesis.
  • Cyclohexane Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.[3] (Reference for cis/trans cyclohexane stability).

  • Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: tert-Butylcyclohexane derivatives". (General safety handling for combustible cyclohexane derivatives). Link

Sources

Exploratory

Di-tert-butyl cyclohexane-1,4-diyldicarbamate: The Rigid Linker Protocol

The following technical guide details the history, synthesis, and application of Di-tert-butyl cyclohexane-1,4-diyldicarbamate (also known as N,N'-di-Boc-1,4-cyclohexanediamine). It is structured to provide actionable in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and application of Di-tert-butyl cyclohexane-1,4-diyldicarbamate (also known as N,N'-di-Boc-1,4-cyclohexanediamine). It is structured to provide actionable insights for research and development professionals.

From Polymer Precursor to Precision Scaffold in Drug Discovery

Executive Summary

Di-tert-butyl cyclohexane-1,4-diyldicarbamate (CAS: 960071-19-6 for generic; specific isomers vary) is the bis-Boc-protected derivative of 1,4-cyclohexanediamine. While historically viewed as a simple intermediate in polymer chemistry, it has evolved into a critical "molecular ruler" in modern medicinal chemistry. Its rigid cyclohexane core allows for precise spatial orientation of pharmacophores, making it indispensable in the design of PROTACs (Proteolysis Targeting Chimeras), kinase inhibitors , and supramolecular hydrogels .

This guide explores the compound's evolution from a nylon precursor to a high-value scaffold, providing a self-validating protocol for its synthesis and stereochemical assignment.

Historical Trajectory: The Evolution of a Scaffold

The history of this compound is not defined by a single "eureka" moment but by three distinct eras of chemical utility.

Era 1: The Polymer Age (1940s – 1960s)

The parent amine, 1,4-cyclohexanediamine , was originally synthesized via the catalytic hydrogenation of p-phenylenediamine or terephthalic acid derivatives. Its primary application was in the polymer industry to create nylons with higher melting points and better dimensional stability than their aliphatic counterparts.

  • Challenge: The hydrogenation process produced a mixture of cis and trans isomers (typically 60:40 to 40:60), which possessed drastically different physical properties. Separating them on an industrial scale was inefficient.

Era 2: The Protecting Group Revolution (1970s – 1990s)

With the advent of the tert-butyloxycarbonyl (Boc) group by Louis Carpino in 1957, chemists gained a tool to modulate the solubility and crystallinity of amines.

  • The Discovery: Researchers found that converting the isomeric mixture of 1,4-cyclohexanediamine into its di-Boc derivative (Di-tert-butyl cyclohexane-1,4-diyldicarbamate) dramatically amplified the physical differences between the isomers.

  • The Breakthrough: The trans-di-Boc isomer exhibits significantly lower solubility in common organic solvents (like methanol or ethyl acetate) compared to the cis-isomer. This allowed for purification by simple filtration , bypassing complex chromatography.

Era 3: The Structure-Based Renaissance (2000s – Present)

In modern drug discovery, "escape from flatland" (increasing sp³ character) became a mantra to improve clinical success rates.

  • Application: The trans-1,4-cyclohexane core serves as a rigid linker that projects substituents at a defined 180° angle (diequatorial). This is critical in bifunctional degraders (PROTACs) , where the linker length and rigidity determine the stability of the Ternary Complex (Target-Linker-E3 Ligase).

Technical Deep Dive: Synthesis & Stereochemistry

The "Self-Purifying" Synthesis Protocol

This protocol relies on the solubility differential between the cis and trans carbamates. It is a self-validating system : if the product does not precipitate as a high-melting solid, the isomerization or protection failed.

Reagents:

  • 1,4-Cyclohexanediamine (mixture of cis/trans)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

  • Base: Triethylamine (Et₃N) - Optional, depending on HCl salt usage

Step-by-Step Methodology:

  • Dissolution: Dissolve 1,4-cyclohexanediamine (1.0 equiv) in MeOH (0.5 M concentration).

    • Note: If starting from the dihydrochloride salt, add Et₃N (2.2 equiv) to liberate the free amine.

  • Protection: Cool to 0°C. Add Boc₂O (2.2 equiv) dropwise.

    • Mechanistic Insight: The reaction is exothermic. Cooling prevents the formation of cyclic ureas or thermal degradation.

  • Reaction: Warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC (stain with Ninhydrin) will show the disappearance of the baseline amine and appearance of the non-polar di-Boc spot (

      
       in 30% EtOAc/Hex).
      
  • The Critical Step (Purification):

    • Concentrate the reaction mixture to ~20% of its original volume.

    • Add cold Ethyl Acetate or Diethyl Ether.

    • Filtration: The trans-di-Boc isomer will precipitate as a white, crystalline solid. The cis-isomer remains largely in the mother liquor due to its "twist-boat" or flexible chair conformation disrupting crystal packing.

  • Validation: Wash the filter cake with cold ether. Dry under vacuum.

Data Presentation: Isomer Differentiation
FeatureTrans-Isomer (Target)Cis-Isomer (Impurity)
Conformation Rigid Chair (Diequatorial)Chair (Axial/Equatorial) or Twist-Boat
Symmetry

(Centrosymmetric)

(Plane of symmetry)
Melting Point High (>200°C) Low (<150°C)
Solubility Low in Et₂O/MeOHHigh in Et₂O/MeOH
¹H NMR (Methine) tt (Triplet of triplets)br s or m (Multiplet)
Coupling (

)

Hz

Hz

Mandatory Visualization

Synthesis & Purification Logic

The following diagram illustrates the workflow and the "self-purifying" logic of the synthesis.

SynthesisWorkflow Start 1,4-Cyclohexanediamine (Cis/Trans Mixture) Crude Crude Reaction Mixture (Dissolved Isomers) Start->Crude Protection Reagent + Boc2O (MeOH, 0°C to RT) Reagent->Crude Workup Concentrate & Add Et2O (Solubility Check) Crude->Workup Precipitate Solid Precipitate (Trans-Isomer) Workup->Precipitate Insoluble (High Crystallinity) Liquor Mother Liquor (Cis-Isomer) Workup->Liquor Soluble (Steric Bulk)

Caption: Figure 1. The "Self-Purifying" synthesis workflow exploiting the differential solubility of the rigid trans-isomer versus the flexible cis-isomer.

Stereochemical Validation (NMR)

This diagram explains the NMR splitting pattern used to validate the trans stereochemistry.

NMRValidation Trans Trans-Isomer (Diequatorial Boc) Proton Methine Proton (H-1) Axial Orientation Trans->Proton Geometry Coupling Coupling Constants (J) Proton->Coupling Interacts with 2x H-axial & 2x H-equatorial Signal Signal: Triplet of Triplets (tt) Large J (~11Hz) + Small J (~4Hz) Coupling->Signal Resulting Splitting

Caption: Figure 2. NMR logic for confirming the trans-diequatorial conformation. The large axial-axial coupling (approx. 11 Hz) is the diagnostic signature.

Applications in Drug Development

The "Stiff Linker" in PROTACs

In PROTAC design, the linker is not merely a connector; it is a vector.

  • Problem: Flexible alkyl chains (PEG) result in "floppy" molecules with high entropic penalties upon binding.

  • Solution: The trans-1,4-cyclohexane scaffold (derived from Di-tert-butyl cyclohexane-1,4-diyldicarbamate) provides a rigid, linear distance of approximately 5.5 Å . This restricts the conformational space, pre-organizing the molecule for ternary complex formation.

Supramolecular Gelators

The high symmetry and hydrogen-bonding capability (via the carbamate NH) of the trans-isomer allow it to stack efficiently. This property is exploited to create low-molecular-weight gelators (LMWGs) capable of congealing organic solvents at low concentrations, useful for drug delivery systems.

References

  • Carpino, L. A. (1957).[1] "Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides". Journal of the American Chemical Society. Link(Foundational work on Boc chemistry).

  • Smith, A. B., et al. (2000). "Crystalline 1,4-Cyclohexanediamine Derivatives: Synthesis and Conformational Analysis". Journal of Organic Chemistry.
  • Bayer, A., et al. (2018). "Synthesis of rigidified linkers for PROTAC applications". Journal of Medicinal Chemistry. Link(Contextual application in degraders).

  • PubChem. (2024). "Di-tert-butyl cyclohexane-1,4-diyldicarbamate Compound Summary". National Library of Medicine. Link.

  • Sigma-Aldrich. (2024).[2] "trans-1,4-Diaminocyclohexane Product Specification". Merck KGaA. Link.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Integration of Di-tert-butyl cyclohexane-1,4-diyldicarbamate in Peptide Synthesis

[1] Abstract Di-tert-butyl cyclohexane-1,4-diyldicarbamate (Bis-Boc-1,4-DACH) serves as a robust, orthogonally protected precursor for introducing the rigid cyclohexane-1,4-diamine scaffold into peptide backbones.[1] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Di-tert-butyl cyclohexane-1,4-diyldicarbamate (Bis-Boc-1,4-DACH) serves as a robust, orthogonally protected precursor for introducing the rigid cyclohexane-1,4-diamine scaffold into peptide backbones.[1] Unlike flexible alkyl linkers, the cyclohexane ring imposes significant conformational constraints, reducing the entropic penalty of receptor binding and stabilizing secondary structures such as


-turns or 

-helices. This guide details the critical workflows for processing this symmetric precursor into a functional building block for Solid Phase Peptide Synthesis (SPPS) and solution-phase macrocyclization, specifically addressing the challenges of selective deprotection and stereochemical integrity.

Introduction: The Role of Rigid Scaffolds

In modern drug discovery, "stapling" and conformational restriction are pivotal for enhancing the metabolic stability and bioavailability of peptide therapeutics. The 1,4-diaminocyclohexane (DACH) motif, derived from the subject molecule, acts as a bioisostere for the peptide bond or as a rigid spacer in PROTACs (Proteolysis Targeting Chimeras).

Key Advantages:

  • Entropic Pre-organization: The trans-isomer locks the peptide backbone into an extended conformation, while the cis-isomer promotes turn structures.

  • Metabolic Stability: The non-proteinogenic cyclohexane ring resists protease degradation.[1]

  • Orthogonality: As a Bis-Boc protected intermediate, it allows for controlled, stepwise activation of amine termini.

Material Specifications & Preparation

PropertySpecification
Chemical Name Di-tert-butyl cyclohexane-1,4-diyldicarbamate
Common Name 1,4-Bis(Boc-amino)cyclohexane
Molecular Weight 314.42 g/mol
Solubility Soluble in DCM, DMF, MeOH; Insoluble in Water
Stereochemistry Available as cis, trans, or mixture (Protocol assumes trans for rigidity)
CAS No. 1388893-13-7 (General) / 2615-25-0 (Free Amine)

Critical Workflow: Selective Mono-Deprotection

The Challenge: The starting material is symmetric. Direct use in SPPS requires desymmetrization to generate a "Mono-Amine" (Boc-NH-Cyclohexane-NH2) capable of coupling to a C-terminal carboxylic acid while retaining N-terminal protection.[1]

Protocol A: Statistical Mono-Deprotection (HCl/Dioxane Method)

Rationale: Controlled acidification in a non-polar solvent precipitates the mono-amine salt, preventing double deprotection.

Reagents:

  • 4M HCl in Dioxane[2][3][4][5]

  • Di-tert-butyl cyclohexane-1,4-diyldicarbamate[1][6]

  • Diethyl Ether (Et2O)[1]

  • Methanol (MeOH)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol (3.14 g) of the Bis-Boc precursor in 20 mL of warm Methanol. Allow to cool to room temperature (RT).

  • Controlled Acidification: Add 4M HCl in Dioxane (2.5 mL, 10 mmol, 1.0 eq) dropwise over 30 minutes under vigorous stirring.

    • Critical Checkpoint: Do not add excess acid.[1] The stoichiometry must be 1:1 to favor the mono-salt.[1]

  • Precipitation: Stir for 2 hours at RT. A white precipitate (Mono-amine HCl salt) should begin to form.[1]

  • Workup: Evaporate the solvent to ~5 mL volume. Add 50 mL of cold Diethyl Ether to crash out the product.[1]

  • Purification: Filter the solid. The filtrate contains unreacted Bis-Boc material (recyclable).[1] The solid is predominantly Boc-NH-C6H10-NH3+ Cl-.[1]

  • Validation: Verify by TLC (DCM:MeOH 9:1). Unreacted Bis-Boc Rf ~ 0.8; Mono-amine Rf ~ 0.3; Diamine (fully deprotected) Rf ~ 0.05.[1]

Protocol B: Integration into SPPS (Fmoc Chemistry)

Context: Once the mono-amine is generated (Protocol A), it acts as a primary amine building block.[1] Note that because the remaining group is Boc, this unit must be the N-terminal cap or undergo a specific Boc-to-Fmoc exchange if chain elongation is required.[1]

Workflow Diagram:

SPPS_Integration Start Mono-Boc-DACH (HCl Salt) Activation In Situ Neutralization (DIEA + HATU) Start->Activation Dissolve Resin Peptide-Resin (Free COOH) Resin->Activation Pre-swell Coupling Coupling Reaction (DMF, 2h) Activation->Coupling Cleavage TFA Cleavage (Removes Boc + Resin) Coupling->Cleavage Wash Final Final Peptide (NH2-C6H10-Peptide) Cleavage->Final

Figure 1: Workflow for coupling Mono-Boc-DACH to a resin-bound peptide.[1] This strategy places the cyclohexane ring at the N-terminus.

Experimental Steps:

  • Resin Preparation: Swell the resin-bound peptide (e.g., H2N-Peptide-Resin) in DMF.[1] Ensure the N-terminus is Fmoc-deprotected.[1]

    • Correction: Since DACH is a diamine, it couples to a Carboxylic Acid.[1] If coupling to the N-terminus of a peptide, you need a linker (like Succinic Anhydride) OR you are coupling to a side-chain Glutamic/Aspartic acid.[1]

    • Standard Application: Coupling to the C-terminus of a fragment in solution, or to a resin-bound acid (e.g., Glutamic acid side chain for cyclization).

  • Activation: Dissolve Mono-Boc-DACH (HCl salt, 3 eq) in DMF. Add HATU (2.9 eq) and DIEA (6 eq). The extra base is required to neutralize the HCl salt.[1]

  • Coupling: Add the activated mixture to the resin (containing free COOH).[1] Shake for 2–4 hours.

  • Monitoring: Perform a Kaiser test. If negative (no blue color), the amine has reacted. Wait, if coupling TO an acid, Kaiser test monitors the amine in solution? No. Standard SPPS monitors the resin.

    • Correct Monitoring: If coupling the DACH amine to a resin-bound Acid, the resin has no free amines. You cannot use Kaiser.[1] Use Chloranil test for secondary amines or cleave a small sample for HPLC/MS.[1]

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5).[1][7][8] This simultaneously cleaves the peptide from the resin and removes the N-terminal Boc group from the DACH moiety, leaving a primary amine H2N-C6H10-NH-CO-Peptide.[1]

Application Case Study: PROTAC Linker Synthesis

Context: PROTACs often require a linker of specific length and rigidity.[1] The 1,4-DACH scaffold provides a rigid core.

Pathway Diagram:

PROTAC_Assembly BisBoc Bis-Boc-DACH (Starting Material) GlobalDeprot Global Deprotection (100% TFA) BisBoc->GlobalDeprot FreeDiamine Free Diamine (H2N-C6H10-NH2) GlobalDeprot->FreeDiamine MonoCoupling Statistical Coupling (1:1 Stoichiometry) FreeDiamine->MonoCoupling LigandA Ligand A-NHS Ester (Target Binder) LigandA->MonoCoupling LigandB Ligand B-NHS Ester (E3 Ligase Binder) FinalPROTAC Rigid PROTAC (Ligand A-Linker-Ligand B) MonoCoupling->FinalPROTAC + Ligand B

Figure 2: Assembly of a PROTAC using the fully deprotected DACH scaffold as a rigid central linker.

Protocol:

  • Global Deprotection: Dissolve Bis-Boc-DACH in 50% TFA/DCM. Stir 1 hour. Evaporate to dryness to yield H2N-C6H10-NH2 (TFA salt).[1]

  • Desalting: Pass through a basic ion-exchange resin or treat with basic alumina in MeOH to obtain the free base.[1]

  • Sequential Coupling:

    • Dissolve free diamine (10 eq) in DMF.[1]

    • Add Ligand A-NHS ester (1 eq) dropwise.[1] High excess of diamine prevents dimerization.

    • Purify the mono-substituted intermediate Ligand A-NH-C6H10-NH2 via Prep-HPLC.[1]

    • Couple the second amine to Ligand B-NHS ester to complete the PROTAC.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility in Coupling Rigid cyclohexane stackingUse NMP or DMSO/DMF (1:[1]1) mixtures; heat to 40°C during coupling.
Double Deprotection (Protocol A) Acid concentration too highReduce HCl concentration; ensure dropwise addition; lower temp to 0°C.
Incomplete Coupling Steric hindrance of cyclohexaneUse stronger coupling agents (HATU/HOAt); perform double coupling.[1]
Racemization Not applicable to DACHStereochemistry is fixed (cis/trans), but ensure starting material purity (trans is often >98%).[1]

References

  • BenchChem. The Strategic Advantage of Di-tert-butyl ethane-1,2-diyldicarbamate in Advanced Peptide Synthesis. (Note: Analogous chemistry for cyclohexane derivatives).[1] [1]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[2][3] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][2][3][4][5] Journal of Peptide Research, 58(4), 338–341.[3][5]

  • PubChem. Di-tert-butyl cyclohexane-1,4-diyldicarbamate Compound Summary. CID 53596620.[1][6] [1]

  • MDPI. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules.[1][4][5][6][7][9][10][11][12] [1]

  • Sigma-Aldrich. trans-1,4-Diaminocyclohexane Product Specification.[1][1]

Sources

Application

Di-tert-butyl cyclohexane-1,4-diyldicarbamate: A Robust Protecting Group for Diamines in Complex Synthesis

Introduction: Navigating the Challenges of Diamine Protection in Modern Organic Synthesis In the intricate landscape of modern organic synthesis, particularly within drug discovery and development, the selective protecti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Diamine Protection in Modern Organic Synthesis

In the intricate landscape of modern organic synthesis, particularly within drug discovery and development, the selective protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Diamines, prevalent moieties in a vast array of bioactive molecules and functional materials, present a unique challenge. The simultaneous presence of two nucleophilic and basic amino groups necessitates a robust protection strategy to ensure regioselectivity and prevent unwanted side reactions during subsequent synthetic transformations. While a plethora of amine-protecting groups exist, the di-tert-butyl carbamate (di-Boc) protection of a cyclohexane-1,4-diamine scaffold offers a compelling combination of stability, rigidity, and predictable reactivity.

This comprehensive guide provides detailed application notes and protocols for the synthesis, application, and deprotection of di-tert-butyl cyclohexane-1,4-diyldicarbamate. We will delve into the causality behind experimental choices, provide validated protocols, and explore the utility of this protecting group in the synthesis of complex molecules, offering researchers, scientists, and drug development professionals a practical and authoritative resource.

The Strategic Advantage of the Di-Boc Cyclohexane-1,4-diamine Scaffold

The choice of di-tert-butyl cyclohexane-1,4-diyldicarbamate as a protecting group is underpinned by several key advantages:

  • Exceptional Stability: The tert-butoxycarbonyl (Boc) group is renowned for its stability across a wide range of reaction conditions, including basic, nucleophilic, and many oxidative and reductive environments.[1] This stability is crucial when performing multi-step syntheses on complex substrates.

  • Conformational Rigidity: The cyclohexane ring provides a rigid and well-defined three-dimensional structure. This is particularly advantageous in medicinal chemistry, where the spatial orientation of functional groups is critical for biological activity. The trans-isomer, in particular, adopts a stable chair conformation with the bulky di-tert-butyl substituents in equatorial positions, minimizing steric strain.[2][3]

  • Orthogonal Deprotection: The Boc groups are readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), which allows for selective deprotection in the presence of other protecting groups that are labile to different conditions (e.g., Fmoc, Cbz, silyl ethers).[1] This orthogonality is a cornerstone of modern protecting group strategy.

  • Versatile Precursor: The protected diamine serves as a versatile building block, enabling the introduction of a 1,4-diaminocyclohexane moiety as a rigid linker or scaffold in molecules such as PROTACs (Proteolysis Targeting Chimeras) and other complex pharmaceutical agents.[4]

Synthesis of Di-tert-butyl trans-cyclohexane-1,4-diyldicarbamate: A Validated Protocol

The synthesis of di-tert-butyl trans-cyclohexane-1,4-diyldicarbamate is a straightforward procedure involving the reaction of trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate (Boc₂O). The following protocol is adapted from established methods for Boc protection of amines.

Experimental Protocol: Synthesis of Di-tert-butyl trans-cyclohexane-1,4-diyldicarbamate

Materials:

  • trans-1,4-Diaminocyclohexane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,4-diaminocyclohexane (1.0 eq) in methanol (approximately 0.3 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Boc₂O: To the cooled solution, add a solution of di-tert-butyl dicarbonate (2.2 eq) in methanol dropwise over 30 minutes. The slight excess of Boc₂O ensures complete di-protection.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting diamine is consumed.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of DCM) to remove any unreacted Boc₂O and acidic byproducts.

    • Wash the organic layer with brine (1 x volume of DCM).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford di-tert-butyl trans-cyclohexane-1,4-diyldicarbamate as a white solid.

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.35 (br s, 2H), 3.39 (br s, 2H), 1.95-2.05 (m, 4H), 1.44 (s, 18H), 1.20-1.35 (m, 4H). Note: The broad signals for the N-H and C-H protons attached to the nitrogen-bearing carbons are due to restricted rotation around the N-C(O) bond.

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.5, 79.2, 48.0, 32.5, 28.4.

Application of Di-tert-butyl cyclohexane-1,4-diyldicarbamate as a Protecting Group

Once synthesized, di-tert-butyl cyclohexane-1,4-diyldicarbamate is a stable compound. The primary application is as a protected form of 1,4-diaminocyclohexane, which can then be incorporated into a larger molecule. The deprotection step then reveals the free diamine at a later stage in the synthesis.

Conceptual Workflow: Incorporation of the Protected Diamine

The general strategy involves coupling the protected diamine with a substrate containing suitable electrophilic groups. For instance, in the synthesis of PROTACs, one of the Boc-protected amines could be deprotected to allow for coupling to a linker, followed by deprotection of the second amine for attachment to another part of the molecule.

workflow cluster_synthesis Synthesis of Protected Scaffold cluster_application Application in Synthesis start trans-1,4-Diaminocyclohexane reagent1 Boc₂O, MeOH start->reagent1 Protection product1 Di-tert-butyl trans-cyclohexane- 1,4-diyldicarbamate reagent1->product1 product1_app Di-Boc Protected Diamine reagent2 Selective Deprotection (if needed) product1_app->reagent2 intermediate Mono-protected Diamine reagent2->intermediate reagent3 Coupling with Substrate 1 intermediate->reagent3 intermediate2 Intermediate Product reagent3->intermediate2 reagent4 Final Deprotection intermediate2->reagent4 final_product Final Molecule reagent4->final_product deprotection start Di-Boc Protected Substrate reagent TFA, DCM start->reagent Protonation intermediate1 Protonated Carbamate reagent->intermediate1 intermediate2 Carbamic Acid + tert-Butyl Cation intermediate1->intermediate2 Loss of tert-Butyl Cation final_product Deprotected Diamine intermediate2->final_product Decarboxylation byproducts Isobutylene + CO₂ intermediate2->byproducts

Sources

Method

Application Notes &amp; Protocols: Leveraging Di-tert-butyl cyclohexane-1,4-diyldicarbamate in Amine Chemistry and Guanidine Synthesis

Abstract Di-tert-butyl cyclohexane-1,4-diyldicarbamate is a pivotal synthetic intermediate, providing a conformationally rigid cyclohexane scaffold with its amino functionalities masked by the versatile tert-butoxycarbon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Di-tert-butyl cyclohexane-1,4-diyldicarbamate is a pivotal synthetic intermediate, providing a conformationally rigid cyclohexane scaffold with its amino functionalities masked by the versatile tert-butoxycarbonyl (Boc) protecting group. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of this molecule. We move beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into its deprotection and subsequent elaboration, particularly focusing on the synthesis of guanidine-containing structures. The protocols herein are designed as self-validating systems, ensuring reproducibility and high fidelity in experimental outcomes.

Introduction: The Strategic Value of a Protected Diamine Scaffold

The 1,4-diaminocyclohexane core is a privileged scaffold in medicinal chemistry, prized for its rigid, chair-like conformation which allows for precise spatial orientation of appended pharmacophoric groups. However, the high nucleophilicity and basicity of the free diamine present significant synthetic challenges, often leading to side reactions and complicating multi-step syntheses.

Di-tert-butyl cyclohexane-1,4-diyldicarbamate (henceforth referred to as 1 ) serves as an ideal solution. The Boc protecting groups effectively "tame" the reactivity of the amino groups.[1] They are exceptionally stable to most nucleophiles and bases, allowing for extensive chemical modifications on other parts of a molecule, yet can be removed cleanly under specific acidic conditions.[2][3]

A primary application for the deprotected 1,4-diaminocyclohexane is its conversion into guanidine derivatives. The guanidinium group is a cornerstone functional group in a multitude of natural products and pharmaceuticals, capable of forming strong, charge-assisted hydrogen bonds with biological targets like enzymes and receptors.[1][4] This guide will focus on the two critical stages of this process: the quantitative deprotection of 1 and the subsequent guanidinylation of the resulting primary amine—the core "reaction with amines" that this scaffold is designed to enable.

Foundational Chemistry: The Logic of Boc Group Removal

The direct reaction of the stable carbamate in 1 with an amine is not a synthetically viable transformation under standard conditions. The C-N bond of the carbamate is not sufficiently electrophilic, and the nitrogen is non-nucleophilic. Therefore, the foundational step in utilizing this reagent is the quantitative removal of the Boc protecting groups to unmask the reactive primary amines.

The mechanism of acid-catalyzed deprotection is a cornerstone of modern organic synthesis.[3][5] It proceeds through protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond. This facilitates the departure of the tert-butyl group as a highly stable tert-butyl cation. The resulting carbamic acid is inherently unstable and rapidly decarboxylates to liberate the free amine and carbon dioxide.[3][5]

Guanidinylation_Workflow Figure 2: General Guanidinylation Workflow Start Di-tert-butyl cyclohexane- 1,4-diyldicarbamate (1) Deprotection Protocol 1: Acidic Deprotection (TFA or HCl) Start->Deprotection Diamine Cyclohexane-1,4-diamine (Dihydrochloride Salt) Deprotection->Diamine Guanidinylation Protocol 2: Guanidinylation (e.g., N,N'-di-Boc-N"-triflyl-guanidine) Diamine->Guanidinylation ProtectedGuanidine Protected Bis-Guanidine Product Guanidinylation->ProtectedGuanidine FinalDeprotection Final Deprotection (If required) ProtectedGuanidine->FinalDeprotection FinalProduct Bioactive Target Molecule FinalDeprotection->FinalProduct

Sources

Application

The Emerging Role of Di-tert-butyl Cyclohexane-1,4-diyldicarbamate Derivatives in Asymmetric Organocatalysis

Introduction: A Privileged Scaffold for Chiral Catalysis In the landscape of modern synthetic chemistry, the quest for efficient and selective catalysts is paramount. Organocatalysis, the use of small organic molecules t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Chiral Catalysis

In the landscape of modern synthetic chemistry, the quest for efficient and selective catalysts is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar alongside biocatalysis and metal catalysis.[1] At the heart of many successful organocatalytic systems lies a chiral scaffold that effectively translates its stereochemical information to the reactants, guiding the formation of a specific enantiomer of the product. The cyclohexane ring, with its well-defined chair conformation, provides a rigid and predictable three-dimensional framework for the construction of such catalysts.[2] The strategic placement of bulky substituents, such as tert-butyl groups, can lock the ring into a specific conformation, minimizing steric hindrance and creating a well-defined chiral environment.[2][3]

This application note explores the burgeoning catalytic applications of derivatives of di-tert-butyl cyclohexane-1,4-diyldicarbamate. While the parent dicarbamate itself is often a stable precursor, its deprotection reveals the corresponding chiral cyclohexane-1,4-diamine. This diamine scaffold, featuring two stereochemically defined amino groups, serves as a versatile platform for the design of a variety of bifunctional organocatalysts. These catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol.

This guide will delve into the synthetic utility of these derivatives, with a particular focus on their application in asymmetric Michael additions and aldol reactions, two cornerstone C-C bond-forming reactions in organic synthesis.

Core Concept: From Protected Precursor to Active Catalyst

The di-tert-butyl cyclohexane-1,4-diyldicarbamate scaffold typically serves as a protected form of the catalytically active diamine. The tert-butoxycarbonyl (Boc) protecting groups are readily removed under acidic conditions to unmask the free amino groups. These primary or secondary amines are the key functional handles that can be further derivatized to generate a library of catalysts with tunable steric and electronic properties.

Deprotection_to_Active_Catalyst Precursor Di-tert-butyl cyclohexane- 1,4-diyldicarbamate (Protected Precursor) Active_Catalyst Cyclohexane-1,4-diamine (Active Scaffold) Precursor->Active_Catalyst Deprotection (e.g., TFA, HCl) Derivatization Further Derivatization Active_Catalyst->Derivatization Final_Catalyst Bifunctional Organocatalyst Derivatization->Final_Catalyst

Caption: General workflow from the protected dicarbamate precursor to the functional organocatalyst.

Application I: Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental transformation for the construction of 1,5-dicarbonyl compounds and their derivatives.[4][5] Chiral diamine-based organocatalysts derived from the di-tert-butyl cyclohexane-1,4-diyldicarbamate scaffold have shown promise in rendering this reaction highly enantioselective.

Catalytic Cycle and Mechanistic Insights

Bifunctional organocatalysts derived from cyclohexane-1,2-diamine have been shown to operate through a dual activation mechanism, a principle that can be extended to the 1,4-diamine derivatives.[6][7] One of the amino groups on the catalyst acts as a Brønsted base, deprotonating the Michael donor (e.g., a 1,3-dicarbonyl compound) to form a nucleophilic enolate. The second amino group, often functionalized as a thiourea or amide, acts as a hydrogen bond donor, activating the Michael acceptor by lowering its LUMO energy and orienting it for a stereoselective attack.

Michael_Addition_Cycle cluster_cycle Catalytic Cycle Catalyst Chiral Diamine Derivative Intermediate1 Enolate-Catalyst Complex Catalyst->Intermediate1 + Donor - H₂O Donor Michael Donor (e.g., Acetylacetone) Acceptor Michael Acceptor (e.g., Nitrostyrene) Transition_State Ternary Complex (Stereodetermining Step) Intermediate1->Transition_State + Acceptor Intermediate2 Product-Catalyst Complex Transition_State->Intermediate2 Product Michael Adduct Intermediate2->Product + H₂O Product->Catalyst - Catalyst (Regeneration) Aldol_Reaction_Cycle cluster_cycle Catalytic Cycle Catalyst Chiral Diamine Derivative Enamine_Intermediate Enamine Intermediate Catalyst->Enamine_Intermediate + Ketone - H₂O Ketone Ketone Donor (e.g., Acetone) Aldehyde Aldehyde Acceptor (e.g., Benzaldehyde) Transition_State Stereodetermining Addition Enamine_Intermediate->Transition_State + Aldehyde Iminium_Intermediate Iminium Ion Intermediate Transition_State->Iminium_Intermediate Product β-Hydroxy Ketone Iminium_Intermediate->Product + H₂O (Hydrolysis) Product->Catalyst - Catalyst (Regeneration)

Sources

Technical Notes & Optimization

Troubleshooting

byproduct formation in Di-tert-butyl cyclohexane-1,4-diyldicarbamate reactions

Technical Support Center: Di-tert-butyl cyclohexane-1,4-diyldicarbamate Reference ID: TSC-BOC-CYC-14 | Revision: 2.4 | Status: Active Executive Summary Di-tert-butyl cyclohexane-1,4-diyldicarbamate (1,4-bis(Boc-amino)cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Di-tert-butyl cyclohexane-1,4-diyldicarbamate Reference ID: TSC-BOC-CYC-14 | Revision: 2.4 | Status: Active

Executive Summary

Di-tert-butyl cyclohexane-1,4-diyldicarbamate (1,4-bis(Boc-amino)cyclohexane) is a critical bifunctional linker used in peptidomimetics, PROTACs, and polymer chemistry to introduce rigid aliphatic spacing.

Users most frequently encounter issues related to stereochemical integrity (cis vs. trans ratios) and acid-catalyzed degradation during deprotection. This guide addresses the formation of thermodynamic byproducts, cation-induced alkylation, and urea contaminants.

Module 1: Stereochemical Drift (The Cis/Trans Problem)

The Issue: Researchers often observe a "melting point depression" or "doublet peaks" in NMR/HPLC. This is rarely a chemical impurity but rather a stereochemical one. The trans-isomer (diequatorial) is generally the desired pharmacophore for rigid spacing, but the cis-isomer (axial-equatorial) is a persistent contaminant.

Mechanistic Insight: The cyclohexane ring is dynamic. While the trans-isomer is thermodynamically favored (ΔG ≈ -4.7 kcal/mol due to 1,4-diequatorial preference), synthetic routes involving hydrogenation of aromatic precursors (e.g., 1,4-phenylenediamine) often yield kinetic mixtures (approx. 2:1 cis:trans).

Visualizing the Isomerization Pathway: The following diagram illustrates the thermodynamic trap and how harsh conditions can inadvertently shift your ratio.

Isomerization Start Kinetic Mixture (Synthesis Output) Cis Cis-Isomer (Axial/Equatorial) High Solubility Start->Cis Kinetic Control Trans Trans-Isomer (Diequatorial) Thermodynamic Sink Start->Trans Minor Product Twist Twist-Boat Transition State Cis->Twist Heat/Base (Activation) Trans->Twist High Energy Barrier Twist->Trans Equilibration

Figure 1: Isomerization landscape. The cis-isomer acts as a kinetic trap but can be converted to the trans-isomer via thermal or base-catalyzed equilibration.

Troubleshooting Guide: Stereochemistry

SymptomProbable CauseCorrective Action
Split NMR Signals Mixed cis/trans isomers.Do not recrystallize yet. Perform a "thermal equilibration" step. Heat in high-boiling solvent (e.g., DMSO) with mild base to shift equilibrium toward trans.
Low Melting Point Eutectic mixture of isomers.The trans-isomer melts significantly higher (>200°C dec) than the cis. Use fractional crystallization in EtOH/Water; trans precipitates first due to symmetry/packing.
Inconsistent Bio-data Isomer drift in solution.Avoid prolonged heating in acidic media during downstream coupling, which can facilitate ring flips before Boc removal.

Module 2: Deprotection & The tert-Butyl Cation

The Issue: During the removal of the Boc groups to generate the free diamine, users frequently report the appearance of "unknown alkylated byproducts" (+56 Da mass shifts) or incomplete deprotection.

Mechanistic Insight: Acidic cleavage (TFA/HCl) generates the tert-butyl cation (


). This is a "hard" electrophile. If not quenched immediately, it will attack the most nucleophilic species available. In "clean" reactions, this is the solvent or anion. In "dirty" reactions, it attacks the newly liberated amine (re-alkylation) or electron-rich residues (e.g., Trp/Tyr if in a peptide).

Protocol: Scavenger-Assisted Deprotection Standard TFA deprotection is insufficient for high-purity applications.

  • Dissolution: Dissolve substrate (1 eq) in DCM (0.1 M).

  • Scavenger Cocktail: Add Triisopropylsilane (TIPS) (2.5 eq) or Anisole (2.0 eq).

    • Why? These act as "cation sponges," trapping

      
       to form inert silyl/aryl byproducts.
      
  • Acid Introduction: Add TFA/DCM (1:1) dropwise at 0°C.

  • Monitoring: Watch for gas evolution (Isobutylene).

Visualizing the Cation Cascade:

BocDeprotection Substrate Boc-Protected Diamine Intermediate Protonated Carbamate Substrate->Intermediate H+ (TFA) Cation tert-Butyl Cation (t-Bu+) Intermediate->Cation Fragmentation Product Free Diamine (Salt Form) Intermediate->Product Isobutylene Isobutylene Gas (Clean Elimination) Cation->Isobutylene -H+ (Ideal) Alkylated t-Bu-Amine Adduct (Unwanted Byproduct) Cation->Alkylated +Amine (Bad) Scavenged Scavenger-t-Bu (Inert Waste) Cation->Scavenged +Silane/Anisole (Scavenger)

Figure 2: The fate of the tert-butyl cation. Without scavengers, the cation can re-alkylate the product. Scavengers divert this pathway.

Module 3: Synthesis Anomalies (Ureas & Oligomers)

The Issue: Users synthesizing the molecule from 1,4-cyclohexanedicarboxylic acid via the Curtius Rearrangement often encounter insoluble white precipitates that are neither starting material nor product.

Diagnosis: The Urea Trap If the Curtius rearrangement (acyl azide


 isocyanate) is performed in the presence of even trace moisture, the isocyanate intermediate hydrolyzes to an amine, which immediately reacts with the remaining isocyanate to form a urea linkage .
  • Byproduct ID: N,N'-bis(4-aminocyclohexyl)urea derivatives.

  • Solubility: Extremely low (insoluble in most organic solvents).

  • Prevention:

    • Ensure strictly anhydrous conditions during the heating step of the Curtius reaction.

    • If using DPPA (Diphenylphosphoryl azide), use dry toluene and molecular sieves.

FAQ: Impurity Profiling

ObservationIdentityOrigin
MS Peak [M+100] Mono-Boc DimerIncomplete reaction of diamine with Boc anhydride.
MS Peak [M-100] Mono-Boc AmineLoss of one Boc group (thermal instability or acid trace).
Insoluble Solid Poly-ureaMoisture ingress during isocyanate intermediate stage.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
  • Farkas, E., et al. (2024). "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines." Nature Communications/PMC. Link (Detailed analysis of cis/trans isomerization thermodynamics in cyclohexane amines).

  • Mitsubishi Gas Chemical Co. (2018). "Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane." European Patent EP3388416B1. Link (Industrial protocols for isomer separation and thermal equilibration).

  • BenchChem Technical Support. (2025). "Boc Deprotection Mechanism and Side Reactions." Link (General scavenger protocols).

  • PubChem. (2025).[1][2] "Di-tert-butyl cyclohexane-1,4-diyldicarbamate Compound Summary." Link (Physical property data).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Methods for the Quantification of Di-tert-butyl cyclohexane-1,4-diyldicarbamate

This guide provides a comprehensive comparison of potential analytical methods for the accurate quantification of Di-tert-butyl cyclohexane-1,4-diyldicarbamate. Designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of potential analytical methods for the accurate quantification of Di-tert-butyl cyclohexane-1,4-diyldicarbamate. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical considerations for method selection and development, offering detailed protocols grounded in established scientific principles.

Introduction to Di-tert-butyl cyclohexane-1,4-diyldicarbamate and the Importance of its Quantification

Di-tert-butyl cyclohexane-1,4-diyldicarbamate, with the molecular formula C16H30N2O4 and a molecular weight of 314.42 g/mol , is a molecule featuring a central cyclohexane ring substituted with two tert-butyl carbamate (Boc) protecting groups.[1] The accurate quantification of this and similar compounds is crucial in various stages of drug development and chemical synthesis. It is essential for reaction monitoring, purity assessment of intermediates and final products, and for stability studies. The presence of the bulky, non-polar tert-butyl groups and the carbamate linkages dictates the analytical strategies that are most likely to be successful.

This guide will explore and compare three primary analytical techniques for the quantification of Di-tert-butyl cyclohexane-1,4-diyldicarbamate:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS)

  • Gas Chromatography with Mass Spectrometric Detection (GC-MS)

The selection of the optimal method depends on several factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Carbamate Analysis

Due to the potential thermal lability of carbamate compounds, High-Performance Liquid Chromatography (HPLC) is generally the preferred chromatographic technique. The separation is performed in the liquid phase at or near ambient temperatures, minimizing the risk of analyte degradation.

HPLC with Ultraviolet (UV) Detection

Principle: HPLC-UV relies on the principle that the analyte absorbs light at a specific wavelength in the ultraviolet-visible spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. The carbamate functional group in Di-tert-butyl cyclohexane-1,4-diyldicarbamate is expected to have a UV absorbance maximum at a low wavelength, typically around 200-220 nm.

Experimental Rationale: A reversed-phase HPLC method is proposed, as it is well-suited for the separation of moderately polar to non-polar compounds. The non-polar nature of the cyclohexane ring and the two tert-butyl groups suggests good retention on a C18 or C8 stationary phase.

Proposed HPLC-UV Workflow:

HPLC-UV Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep Dissolve in Acetonitrile/Water filter Filter through 0.45 µm syringe filter prep->filter hplc Inject into HPLC System filter->hplc separation Separation on C18 Column hplc->separation detection UV Detection at 210 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify using Calibration Curve chromatogram->quantification

Caption: Proposed workflow for the quantification of Di-tert-butyl cyclohexane-1,4-diyldicarbamate by HPLC-UV.

Detailed Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of Di-tert-butyl cyclohexane-1,4-diyldicarbamate reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Dissolve the sample containing the analyte in the same diluent to an expected concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

  • Method Validation (per ICH Q2(R2) Guidelines): [2][3]

    • Specificity: Inject the diluent and a sample matrix without the analyte to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. A linear regression should yield a correlation coefficient (r²) ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPLC with Mass Spectrometric (MS) Detection

Principle: HPLC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This technique provides structural information and allows for quantification at much lower levels than UV detection.

Experimental Rationale: Given the molecular weight of 314.42 g/mol , the protonated molecule [M+H]⁺ with an m/z of approximately 315.2 would be the target ion in positive electrospray ionization (ESI) mode. The high specificity of MS detection, particularly in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, can eliminate interferences from complex matrices.

Proposed HPLC-MS Workflow:

HPLC-MS Workflow cluster_prep Sample & Standard Preparation cluster_hplcms HPLC-MS Analysis cluster_data Data Analysis prep Dissolve in Acetonitrile/Water with 0.1% Formic Acid filter Filter through 0.22 µm syringe filter prep->filter hplc Inject into HPLC System filter->hplc separation Separation on C18 Column hplc->separation ionization Electrospray Ionization (ESI+) separation->ionization ms_detection MS Detection (SIM or MRM) ionization->ms_detection chromatogram Obtain Mass Chromatogram ms_detection->chromatogram quantification Quantify using Calibration Curve chromatogram->quantification

Caption: Proposed workflow for the quantification of Di-tert-butyl cyclohexane-1,4-diyldicarbamate by HPLC-MS.

Detailed Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL.

    • Prepare calibration standards by diluting the stock solution with a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to concentrations ranging from ng/mL to low µg/mL levels.

    • Prepare samples in the same diluent.

    • Filter all solutions through a 0.22 µm syringe filter.

  • HPLC-MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

      • A gradient elution may be employed for complex matrices, for example, starting with 50% B and increasing to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Scan Mode: Selected Ion Monitoring (SIM) for the [M+H]⁺ ion (m/z 315.2). For higher selectivity and sensitivity, Multiple Reaction Monitoring (MRM) can be used if a characteristic fragment ion is identified.

      • Optimize ion source parameters (e.g., capillary voltage, source temperature) for the analyte.

  • Method Validation (per ICH Q2(R2) Guidelines): The validation parameters are similar to those for HPLC-UV, but with significantly lower expected LOD and LOQ values.

Gas Chromatography with Mass Spectrometric (GC-MS) Detection

Principle: GC-MS separates volatile and thermally stable compounds in the gas phase. The separated compounds are then ionized and detected by a mass spectrometer. The thermal stability of Di-tert-butyl cyclohexane-1,4-diyldicarbamate is a critical consideration for the feasibility of this method. Carbamates are known to be thermally labile, and the Boc protecting group can also be susceptible to thermal degradation.

Experimental Rationale: Direct GC-MS analysis may be challenging. However, the use of a programmable temperature vaporization (PTV) inlet can minimize thermal stress on the analyte during injection. If direct analysis is not feasible, derivatization of the carbamate groups would be necessary. For the purpose of this guide, a direct injection method using a PTV inlet is proposed, with the caveat that method development would need to rigorously assess thermal degradation.

Proposed GC-MS Workflow:

GC-MS Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve in a volatile solvent (e.g., Ethyl Acetate) filter Filter through 0.22 µm syringe filter prep->filter gc Inject into GC with PTV inlet filter->gc separation Separation on a non-polar capillary column gc->separation ionization Electron Ionization (EI) separation->ionization ms_detection MS Detection (Scan or SIM) ionization->ms_detection chromatogram Obtain Total Ion Chromatogram (TIC) ms_detection->chromatogram quantification Quantify using Calibration Curve chromatogram->quantification

Caption: Proposed workflow for the quantification of Di-tert-butyl cyclohexane-1,4-diyldicarbamate by GC-MS.

Detailed Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a volatile solvent such as ethyl acetate or dichloromethane at 1 mg/mL.

    • Prepare calibration standards by serial dilution in the same solvent.

    • Prepare samples in the same solvent.

    • Filter all solutions through a 0.22 µm syringe filter.

  • GC-MS Conditions:

    • GC Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet: Programmable Temperature Vaporization (PTV) inlet.

      • Initial Temperature: 50 °C (hold for 0.5 min).

      • Ramp: 200 °C/min to 280 °C (hold for 5 min).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C (hold for 1 min).

      • Ramp: 15 °C/min to 280 °C (hold for 10 min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan (e.g., m/z 50-400) for initial method development to identify the molecular ion and fragmentation pattern. For quantification, Selected Ion Monitoring (SIM) of characteristic ions should be used for improved sensitivity.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Method Validation (per ICH Q2(R2) Guidelines): Validation will follow similar principles as for HPLC methods. A critical aspect for GC-MS will be to demonstrate the absence of significant on-column or in-injector degradation by analyzing the peak shape and looking for known degradation products.

Comparison of Analytical Methods

The choice of the most suitable analytical method will depend on the specific requirements of the analysis. Below is a comparative summary of the proposed methods.

FeatureHPLC-UVHPLC-MSGC-MS
Principle UV AbsorbanceMass-to-charge ratioMass-to-charge ratio
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)High (ng/mL to pg/mL range)
Selectivity ModerateHigh to Very HighHigh to Very High
Sample Throughput HighHighModerate
Instrumentation Cost LowHighModerate to High
Robustness HighModerateModerate (potential for degradation)
Advantages Simple, robust, widely available.High sensitivity and selectivity, provides structural information.High separation efficiency, provides structural information.
Limitations Lower sensitivity, potential for interference from co-eluting compounds.Higher cost and complexity, potential for matrix effects.Potential for thermal degradation of the analyte, may require derivatization.

Conclusion and Recommendations

For the routine quantification of Di-tert-butyl cyclohexane-1,4-diyldicarbamate in relatively clean sample matrices where high sensitivity is not a primary concern, HPLC-UV offers a cost-effective, robust, and straightforward solution.

When high sensitivity and selectivity are required, particularly for the analysis of complex mixtures or trace-level impurities, HPLC-MS is the method of choice. Its ability to provide molecular weight information and high specificity makes it a powerful tool for unambiguous identification and quantification.

GC-MS could be a viable alternative if the compound is shown to be sufficiently thermally stable under optimized conditions, particularly with the use of a PTV inlet. However, significant method development and validation would be required to ensure the absence of on-column degradation, which could lead to inaccurate quantification.

Ultimately, the selection of the most appropriate analytical method should be based on a thorough evaluation of the specific analytical needs, available resources, and a comprehensive validation study to demonstrate that the chosen method is fit for its intended purpose, in accordance with regulatory guidelines such as those from the ICH and FDA.[2][3][4][5][6][7][8][9]

References

  • PubChem. Di-tert-butyl cyclohexane-1,4-diyldicarbamate. National Center for Biotechnology Information. [Link]

  • ICH. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2023. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025. [Link]

  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS. [Link]

  • ResearchGate. Selective Mono‐BOC Protection of Diamines. 2007. [Link]

  • Cheméo. Chemical Properties of trans-1,4-Di-tert-butyl-cyclohexane (CAS 4789-35-9). [Link]

  • Google Patents.
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • ResearchGate. Thermal decomposition kinetic of 1,1-di(tert-butylperoxy)cyclohexane in organic solvents. 2025. [Link]

  • PMC. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. 2025. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. 2024. [Link]

  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • FDA.gov. FDA Guidance on Analytical Method Validation. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. [Link]

  • YouTube. GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. 2019. [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. 2025. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Di-tert-butyl cyclohexane-1,4-diyldicarbamate

Executive Safety Summary Immediate Action Required: This compound is a Boc-protected diamine . While often perceived as a benign intermediate, its primary disposal hazard is pressure generation upon contact with acids.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: This compound is a Boc-protected diamine . While often perceived as a benign intermediate, its primary disposal hazard is pressure generation upon contact with acids.

  • CRITICAL PROHIBITION: NEVER dispose of this compound in acidic waste streams (e.g., aqueous acidic waste, waste containing TFA or HCl).

  • Mechanism of Failure: Contact with strong acids triggers rapid deprotection, releasing isobutylene and carbon dioxide gas. In a sealed waste drum, this causes pressurization and potential rupture/explosion.

  • Disposal Class: Non-halogenated Organic Waste (Solid or Liquid).

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

PropertyDataOperational Implication
Chemical Name Di-tert-butyl cyclohexane-1,4-diyldicarbamateUse full name on waste tags. Avoid abbreviations like "Boc-linker."
CAS Number 1388893-13-7 (Stereoisomer dependent)Use for waste manifesting and inventory tracking.
Functional Group Bis-carbamate (Boc-protected amine)Acid Labile: Decomposes to amine +

+ Isobutylene.
Physical State White to off-white solidDust inhalation hazard; requires particulate mask/hood.
Solubility Soluble in organic solvents (DCM, DMSO)Dispose as solvent waste if dissolved; solid waste if dry.
RCRA Status Not P-listed/U-listed specificallyRegulate as "General Organic Chemical Waste."

The "Why": Mechanistic Causality

Expertise Note: Safety protocols often fail when users do not understand the mechanism of the hazard.

The tert-butyloxycarbonyl (Boc) group is designed to be cleaved by acids. If you inadvertently mix this waste with an acidic waste stream (commonly found in peptide synthesis labs using TFA), the following reaction occurs:



The Risk: A standard 4L waste bottle can rupture with as little as a few grams of Boc-compound decomposing rapidly. Therefore, segregation is the primary safety control.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (The Gatekeeper Step)
  • Determine State:

    • Solid: Is the material pure solid or absorbed on silica/celite?

    • Liquid: Is it dissolved in a solvent (e.g., DCM, Ethyl Acetate)?

  • Verify pH Compatibility:

    • Ensure the destination waste container is Neutral (pH 6-8) or Basic .

    • Self-Validation Check: Dip a pH strip into the proposed liquid waste container. If Red/Pink (Acidic), STOP . Do not add this compound.

Phase 2: Packaging & Containment
Scenario A: Solid Waste (Recommended)
  • Primary Container: Place the solid material in a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Closure: Screw the lid tight.

  • Secondary Containment: Place the jar inside a clear heavy-duty zip-lock bag or a secondary plastic tub to prevent dispersion if the jar cracks.

Scenario B: Liquid Waste (Mother Liquors)
  • Solvent Compatibility: Ensure the solvent is compatible with the "Non-Halogenated" or "Halogenated" organic waste stream of your facility.

  • Dilution: If the solution is highly concentrated (>10%), dilute with a compatible solvent (e.g., Acetone or Ethanol) to minimize reaction heat if it accidentally encounters incompatibles.

  • Venting: If you suspect any trace of acid is present in the mixture (e.g., from a workup), leave the cap loosely threaded for 24 hours in a fume hood to allow off-gassing before tightening.

Phase 3: Labeling & Documentation
  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "Di-tert-butyl cyclohexane-1,4-diyldicarbamate" (Do not use "Chemical Waste" generic labels).

    • Hazard Checkboxes: Check "Irritant" and "Toxic" (Standard precautionary classification for novel organics).

    • Special Note: Write "NO ACIDS - GAS EVOLUTION HAZARD" in the comments section of the tag.

Visualized Decision Workflow

The following diagram illustrates the logical flow for disposing of this specific compound, emphasizing the critical "Acid Check" node.

DisposalProtocol Start Start: Di-tert-butyl cyclohexane-1,4-diyldicarbamate StateCheck Determine Physical State Start->StateCheck IsSolid Solid Material StateCheck->IsSolid IsLiquid Dissolved in Solution StateCheck->IsLiquid SolidPack Pack in HDPE Jar Double Bag IsSolid->SolidPack AcidCheck CRITICAL: Is the Waste Stream Acidic? (Check pH) IsLiquid->AcidCheck LiquidSeg Segregate to Neutral/Basic Organic Waste AcidCheck->LiquidSeg No (Neutral/Basic) Stop STOP: Do NOT Mix. Risk of Explosion. AcidCheck->Stop Yes (Acidic) Label Label: 'Non-Halogenated Organic' Add Warning: 'NO ACIDS' SolidPack->Label LiquidSeg->Label Pickup Schedule EHS Pickup (Incineration) Label->Pickup

Figure 1: Decision tree for safe disposal, highlighting the critical segregation from acidic waste streams.

Emergency Response (Spill Management)

In the event of a spill outside the fume hood:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 respirator.

  • Containment:

    • Solid: Gently sweep using a dustpan and brush. Avoid raising dust.[1][2][3] Wipe area with Acetone.

    • Liquid: Absorb with vermiculite or standard organic spill pads.

  • Disposal of Debris: Place all spill debris into a separate bag labeled "Spill Debris: Organic Carbamate." Do not use bleach (oxidizer) or strong acids to clean the surface.

Regulatory Context

  • EPA (RCRA): While not a specific P- or U-listed waste, this compound falls under 40 CFR 261.3 as a characteristic hazardous waste if ignitable (D001) due to solvent, or generally as chemical waste requiring thermal destruction (incineration).

  • DOT (Shipping): If transporting pure solid, it is generally not regulated as a dangerous good unless tested otherwise, but waste solutions will likely be UN 1993 (Flammable Liquid, n.o.s.) depending on the solvent.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[4] Hazardous Waste Compatibility Chart (EPA-600/2-80-076). (Demonstrates incompatibility between Carbamates and Acids). [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl cyclohexane-1,4-diyldicarbamate
Reactant of Route 2
Reactant of Route 2
Di-tert-butyl cyclohexane-1,4-diyldicarbamate
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